
Clarithromycin Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clarithromycin 9-Oxime is a derivative of clarithromycin, a macrolide antibiotic. This compound is significant due to its role as an intermediate in the synthesis of various bioactive macrolides. Clarithromycin itself is known for its antibacterial properties, and its derivatives, including Clarithromycin 9-Oxime, have been explored for their potential in various therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clarithromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction yields erythromycin A 9-oxime, which can then be converted into Clarithromycin 9-Oxime through further chemical modifications .
Industrial Production Methods
Industrial production of Clarithromycin 9-Oxime involves a scalable process that ensures the purity of the compound. One such method includes the use of erythromycin A 9-oxime thiocyanate salt, which undergoes etherification, silanization, methylation, and hydrolysis reactions to produce Clarithromycin 9-Oxime. This process is efficient, cost-effective, and suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Clarithromycin 9-Oxime undergoes various chemical reactions, including:
Oxidation: Conversion to oxime derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, acetic acid, isopropyl alcohol, and various silylating agents. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and alcohols. These products are crucial intermediates in the synthesis of bioactive macrolides .
Scientific Research Applications
Clarithromycin 9-Oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of bioactive macrolides.
Biology: Studied for its potential immunomodulatory properties.
Medicine: Explored for its antibacterial activity and potential therapeutic applications.
Industry: Utilized in the large-scale production of macrolide antibiotics
Mechanism of Action
Clarithromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This action interferes with amino acid translocation during translation and protein assembly, leading to the bacteriostatic or bactericidal effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Erythromycin A 9-Oxime: An intermediate in the synthesis of clarithromycin.
Azithromycin: Another macrolide antibiotic with similar antibacterial properties.
Roxithromycin: A derivative of erythromycin with improved pharmacokinetic properties
Uniqueness
Clarithromycin 9-Oxime is unique due to its specific structural modifications, which enhance its stability and antibacterial activity compared to its parent compound, erythromycin. Its ability to serve as an intermediate in the synthesis of various bioactive macrolides further highlights its significance .
Properties
Molecular Formula |
C38H70N2O13 |
|---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1 |
InChI Key |
MWBJRTBANFUBOX-VNOQDTMYSA-N |
Isomeric SMILES |
CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


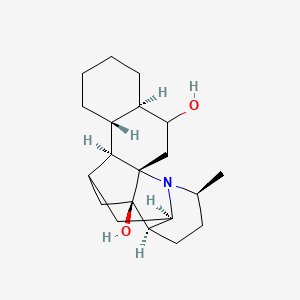
![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
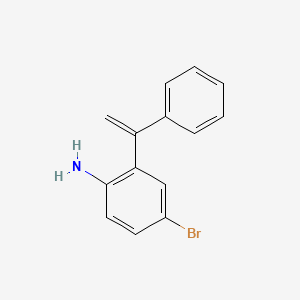
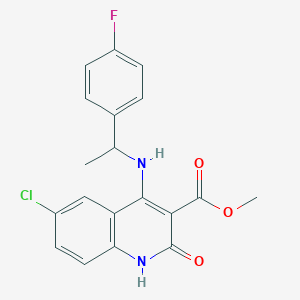
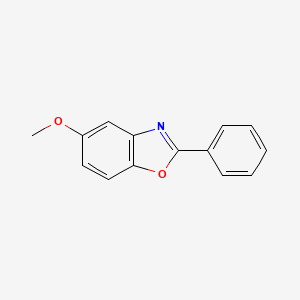

![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
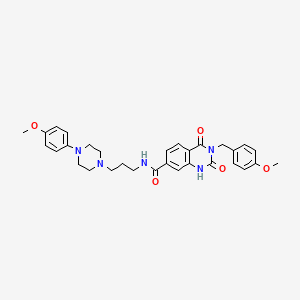
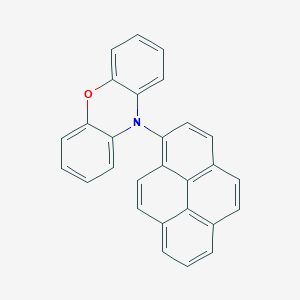
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
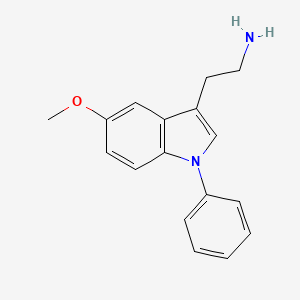
![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
